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molecular formula C9H10O B043103 4-Isopropenylphenol CAS No. 4286-23-1

4-Isopropenylphenol

Cat. No. B043103
M. Wt: 134.17 g/mol
InChI Key: JAGRUUPXPPLSRX-UHFFFAOYSA-N
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Patent
US04366089

Procedure details

In this example, the procedure employed in Example 1 was repeated by passage of the mixture of air, phenol, water, and para-isopropylphenol over the pretreated catalyst, this time at a temperature of about 400°-480° C. for 37 hours. A total of 23 cuts were taken yielding a total volume of about 330 ml product whose conversions to the para-isopropenylphenol were between about 25-30%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(O)C=CC=CC=1.[CH:8]([C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=1)([CH3:10])[CH3:9]>O>[C:8]([C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=1)([CH3:10])=[CH2:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
37 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(=C)(C)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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